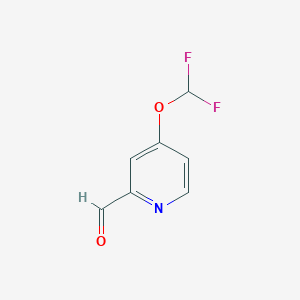

4-(Difluoromethoxy)picolinaldehyde

Descripción general

Descripción

“4-(Difluoromethoxy)picolinaldehyde” is a chemical compound with the molecular formula C7H5F2NO2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been studied. One method involves the use of visible-light photoredox catalysis . The process involves the formation of a polyfluoroalkyl radical and a subsequent radical-radical coupling . This strategy is applicable to the synthesis of other polyfluoroalkoxylated arenes and heteroarenes using readily available polyfluoroalkyl iodides .

Aplicaciones Científicas De Investigación

Application in Analytical Chemistry

4-(Difluoromethoxy)picolinaldehyde and related compounds have been explored in analytical chemistry. For instance, picolinaldehyde 4-phenyl-3-thiosemicarbazone has been used as a spectrophotometric reagent for the selective determination of small amounts of cobalt in the presence of iron and other ions. This application is crucial in steel analysis and other metallurgical processes (Ariza, Pavón, & Pino, 1976).

Catalytic and Synthetic Applications

The catalytic properties of picolinaldehyde derivatives have been utilized in organic synthesis. A study demonstrated the use of metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts have been applied in chemoenzymatic dynamic kinetic resolutions, offering a pathway to synthesize amino acids with high yields and enantioselectivities (Felten, Zhu, & Aron, 2010).

Nanotechnology and Magnetism

In nanotechnology and magnetic studies, compounds derived from picolinaldehyde have shown promise. A notable example is the synthesis of 3d-4f nanomagnets formed via a two-step in situ reaction of picolinaldehyde. These nanomagnets exhibit unique properties such as single-molecule magnet behavior and significant magnetocaloric effects, which are valuable in advanced material science (Liu et al., 2013).

Photoredox Chemistry

Recently, picolinaldehydes have been involved in the field of photoredox chemistry. A study focused on the metal-free, visible-light photoredox construction and direct C-H functionalization of pyridines. This research introduced a novel method for the green synthesis of polysubstituted picolinaldehydes, contributing significantly to sustainable and environmentally friendly synthetic methodologies (Zhang et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Difluoromethoxy)aniline”, suggests that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Propiedades

IUPAC Name |

4-(difluoromethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGATFZQSTWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

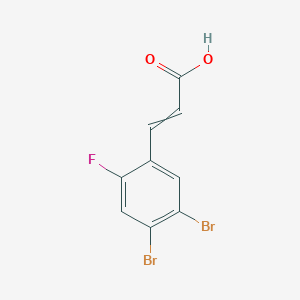

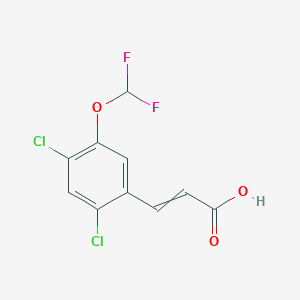

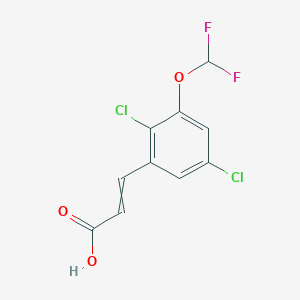

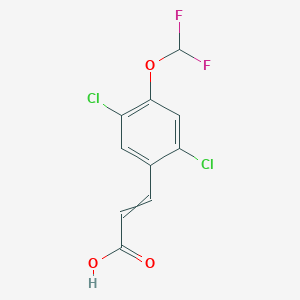

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)